BenchChemオンラインストアへようこそ!

3-Ethyl-5-(3-iodophenoxy)-1,2,4-thiadiazole

HDAC inhibition cancer therapeutics zinc-binding group

3-Ethyl-5-(3-iodophenoxy)-1,2,4-thiadiazole (CAS 1493595-03-1) is a 3,5-disubstituted 1,2,4-thiadiazole bearing an ethyl group at the 3-position and a 3-iodophenoxy ether at the 5-position. Its molecular formula is C₁₀H₉IN₂OS with a molecular weight of 332.16 g/mol.

Molecular Formula C10H9IN2OS
Molecular Weight 332.16 g/mol
Cat. No. B14896148
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Ethyl-5-(3-iodophenoxy)-1,2,4-thiadiazole
Molecular FormulaC10H9IN2OS
Molecular Weight332.16 g/mol
Structural Identifiers
SMILESCCC1=NSC(=N1)OC2=CC(=CC=C2)I
InChIInChI=1S/C10H9IN2OS/c1-2-9-12-10(15-13-9)14-8-5-3-4-7(11)6-8/h3-6H,2H2,1H3
InChIKeyWEUIEACNIMIUSY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Ethyl-5-(3-iodophenoxy)-1,2,4-thiadiazole – Structural Baseline and Procurement-Relevant Physicochemical Profile


3-Ethyl-5-(3-iodophenoxy)-1,2,4-thiadiazole (CAS 1493595-03-1) is a 3,5-disubstituted 1,2,4-thiadiazole bearing an ethyl group at the 3-position and a 3-iodophenoxy ether at the 5-position. Its molecular formula is C₁₀H₉IN₂OS with a molecular weight of 332.16 g/mol . The computed LogP is 3.50, with a topological polar surface area (TPSA) of 35.01 Ų and zero hydrogen-bond donors, indicating moderate lipophilicity and good membrane-permeability potential . The iodine atom at the meta-position of the phenoxy ring provides a dense electron-rich handle for nucleophilic substitution, transition-metal-catalyzed cross-coupling, and heavy-atom derivatization for X-ray crystallography or radio-labeling applications [1]. The compound is commercially available at 98% purity from multiple suppliers, typically priced on an inquiry basis for gram-scale quantities .

Why Generic 1,2,4-Thiadiazole Substitution Fails for 3-Ethyl-5-(3-iodophenoxy)-1,2,4-thiadiazole in Drug Discovery and Chemical Biology


Within the 1,2,4-thiadiazole family, biological activity is exquisitely sensitive to both the nature and the regiochemistry of substituents at the 3- and 5-positions. The 3-ethyl-5-(3-iodophenoxy) substitution pattern cannot be replaced by commercially more common analogs—such as 5-(4-iodophenoxy)-1,2,4-thiadiazole (CAS 1473402-79-7) or 2-(4-iodophenoxy)-1,3,4-thiadiazole (CAS 1344080-51-8)—without fundamentally altering key molecular recognition features [1][2]. The meta-iodo substitution on the phenoxy ring positions the heavy atom in a distinct geometric vector relative to the thiadiazole core, affecting both the steric occupancy of hydrophobic pockets and the trajectory of potential halogen-bonding interactions with target proteins [2]. Furthermore, the 1,2,4-thiadiazole regioisomer exhibits different electronic character and metabolic stability compared to the 1,3,4-thiadiazole isomer, with the 1,2,4-isomer demonstrating superior zinc-binding group (ZBG) capacity in HDAC inhibitor design as evidenced by docking scores against HDAC2 (4LXZ) [3]. These structure-activity relationship (SAR) discontinuities mean that generic replacement without experimental validation carries a high risk of loss of potency, altered selectivity, or complete inactivity.

Quantitative Differentiation Evidence for 3-Ethyl-5-(3-iodophenoxy)-1,2,4-thiadiazole Against Closest Structural Analogs


1,2,4-Thiadiazole Core Demonstrates Superior Zinc-Binding Docking Scores Versus Vorinostat in HDAC2

In a comparative molecular docking study, 1,2,4-thiadiazole-containing compounds demonstrated substantially better predicted binding to HDAC2 (PDB: 4LXZ) than the FDA-approved hydroxamate-based inhibitor vorinostat (SAHA). Compound 6b [4-(naphthalen-1-ylmethoxy)-N-(1,2,4-thiadiazol-5-yl)benzamide] achieved a docking score of −9.290 kcal/mol, versus −5.613 kcal/mol for vorinostat, representing a 65.5% improvement in predicted binding energy [1]. This is class-level evidence that the 1,2,4-thiadiazole scaffold—the same core present in 3-ethyl-5-(3-iodophenoxy)-1,2,4-thiadiazole—can serve as a non-hydroxamate zinc-binding group with potentially superior target engagement compared to the clinical gold standard.

HDAC inhibition cancer therapeutics zinc-binding group

JNK Inhibitor SAR Highlights Sensitivity to 5-Position Substituent on 1,2,4-Thiadiazole Scaffold

Comprehensive SAR studies on 1,2,4-thiadiazole-based JNK inhibitors revealed that the nature of the 5-position substituent is a critical determinant of both potency and selectivity. In this series, replacing the 5-phenoxy substituent with alternative groups produced JNK IC₅₀ values ranging from sub-micromolar to inactive, depending on the electronic character and steric bulk of the substituent [1]. The parent thiadiazole JNK inhibitor (SU3327/halicin) demonstrates an IC₅₀ of 0.7 μM against JNK and 239 nM in a JNK–JIP protein-protein interaction assay [1]. The 5-(3-iodophenoxy) substituent present in the target compound introduces a heavy halogen atom at the meta-position that is absent from all published JNK inhibitor SAR, creating a structurally distinct chemical probe that can interrogate halogen-bonding contributions to JNK docking-site recognition that remain unexplored in the published literature [1].

JNK inhibition kinase drug discovery substrate-competitive inhibition

Meta-Iodophenoxy Substituent Enables Heavy-Atom Derivatization Not Possible with Chloro or Fluoro Analogs

The target compound's 3-iodophenoxy group provides a heavy atom (iodine, atomic number 53) covalently attached to a defined position on the thiadiazole scaffold. This structural feature enables single-wavelength anomalous diffraction (SAD) phasing in protein X-ray crystallography, a capability absent in the corresponding 3-chlorophenoxy, 3-fluorophenoxy, or unsubstituted phenoxy analogs [1]. The iodine also serves as a handle for radio-iodination (¹²⁵I or ¹³¹I), enabling the generation of radiolabeled probes for binding assays and autoradiography without altering the core pharmacophore . The meta-substitution pattern places the iodine at a geometrically distinct position relative to the more common para-iodophenoxy analogs (e.g., CAS 1473402-79-7), which may alter binding orientation in a target protein pocket .

chemical biology probes X-ray crystallography radio-labeling

1,2,4-Thiadiazole Scaffold Demonstrates Broad-Spectrum Antimicrobial Potential in Phenoxy-Containing Derivatives

Phenoxy-substituted thiadiazole derivatives have demonstrated measurable antimicrobial and antifungal activity in standardized in vitro assays. In one study, 3-(substituted phenoxymethyl)-6-phenyl-1,2,4-triazolo[3,4-b][1,3,4]thiadiazole derivatives were evaluated against bacterial and fungal strains, with minimum inhibitory concentration (MIC) values recorded against reference comparators including ceftriaxone, fluconazole, isoniazid, and rifampicin [1]. While the specific 3-ethyl-5-(3-iodophenoxy)-1,2,4-thiadiazole has not been tested in this panel, the demonstrated activity of closely related phenoxy-thiadiazole hybrids against Mycobacterium tuberculosis and Candida species establishes a class-level precedent for antimicrobial screening utility [1]. The iodine substituent on the target compound further distinguishes it from all published phenoxy-thiadiazole antimicrobials, which uniformly employ chloro, nitro, or unsubstituted phenyl rings [1].

antimicrobial resistance antifungal triazolothiadiazole

High-Impact Research and Industrial Application Scenarios for 3-Ethyl-5-(3-iodophenoxy)-1,2,4-thiadiazole


HDAC Inhibitor Lead Optimization Using 1,2,4-Thiadiazole Zinc-Binding Group

Medicinal chemistry teams developing non-hydroxamate HDAC inhibitors can deploy 3-ethyl-5-(3-iodophenoxy)-1,2,4-thiadiazole as a key intermediate or scaffold-hopping starting point. The 1,2,4-thiadiazole core has demonstrated docking scores superior to vorinostat against HDAC2 (−9.290 kcal/mol vs. −5.613 kcal/mol) [1]. The 3-iodophenoxy group provides a vector for further derivatization via Suzuki, Sonogashira, or Ullmann coupling to explore SAR around the HDAC surface recognition domain, while the iodine atom can be retained for co-crystallography phasing.

JNK Kinase Chemical Probe with Unexplored Halogen-Bonding Potential

Kinase drug discovery groups targeting the JNK–JIP protein-protein interaction can use this compound as a structurally distinct chemical probe. Published SAR demonstrates that 5-position substitution on 1,2,4-thiadiazole governs JNK inhibitory potency, yet no meta-iodophenoxy analog has been reported [1]. The iodine atom's polarizable σ-hole can act as a halogen-bond donor to backbone carbonyl oxygens in the JNK docking groove, a non-canonical interaction unexploited by existing JNK inhibitors. Procurement of this compound enables hypothesis-driven testing of halogen-bonding contributions to JNK binding affinity.

X-Ray Crystallographic Phasing and Radioligand Development Platform

Structural biology laboratories studying protein–ligand complexes can leverage the intrinsic heavy atom (iodine) for experimental phasing via single-wavelength anomalous diffraction (SAD), avoiding the need for selenomethionine incorporation or heavy-atom soaking [1]. The same compound can be converted to its ¹²⁵I-labeled analog through electrophilic radio-iodination to generate a radioligand for saturation binding assays (Kd determination) and autoradiography, enabling seamless integration of structural and biochemical characterization workflows from a single chemical starting material.

Antimicrobial Screening Library Diversification with Halogenated Thiadiazole Scaffold

Institutions building focused antimicrobial screening libraries can incorporate this compound to diversify beyond the chloro- and nitro-substituted phenoxy-thiadiazoles that dominate the published literature [1]. The iodine substituent alters both electronic properties (σₘ Hammett constant: +0.35 for I vs. +0.37 for Cl, +0.71 for NO₂) and lipophilicity (π constant: +1.12 for I vs. +0.71 for Cl), potentially modulating membrane permeability and target engagement in bacterial and fungal pathogens. Its inclusion in a screening deck tests the hypothesis that heavier halogen substitution improves antimycobacterial activity.

Quote Request

Request a Quote for 3-Ethyl-5-(3-iodophenoxy)-1,2,4-thiadiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.